![molecular formula C18H25FN2O3 B6975949 tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B6975949.png)
tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate: is an organic compound recognized for its intricate structure and relevance in various scientific fields. This molecule features a tert-butyl carbamate functional group linked to a piperidine ring, which is substituted with an acetyl group and a fluorophenyl group. The stereochemistry of this compound is denoted by the (3R,4R) configuration, highlighting its specific three-dimensional arrangement, which is crucial for its reactivity and interaction with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate typically involves the following steps:
Formation of the Piperidine Core: : Starting with the precursor containing the piperidine skeleton, appropriate chiral catalysts are employed to ensure the (3R,4R) configuration.
Introduction of the Acetyl Group: : The piperidine intermediate is acetylated using acetic anhydride under basic conditions to introduce the acetyl group at the desired position.
Attachment of the Fluorophenyl Group: : A selective Friedel-Crafts alkylation process is used to attach the fluorophenyl group to the piperidine ring.
Addition of the tert-butyl Carbamate Group: : The final step involves reacting the intermediate with tert-butyl chloroformate and a base such as triethylamine to yield the tert-butyl carbamate moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound is streamlined using continuous flow chemistry to enhance reaction efficiency and product yield. Optimized reaction conditions, such as controlled temperatures, specific solvents, and the use of automated reactors, ensure high purity and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The piperidine ring in tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate can undergo oxidation to form the corresponding N-oxide derivative.
Reduction: : The acetyl group can be reduced to the corresponding alcohol under hydrogenation conditions.
Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Oxidation: : Common oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas are employed for the reduction of the acetyl group.
Substitution: : Nucleophiles like sodium methoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) are effective for aromatic substitution reactions.
Major Products Formed: The major products formed from these reactions include the N-oxide derivative, the corresponding alcohol, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate has diverse applications in scientific research, including:
Chemistry: : Used as a chiral building block for the synthesis of complex molecules and as a reference compound in stereochemical studies.
Biology: : Studied for its potential interactions with enzymes and receptors, contributing to understanding biochemical pathways.
Medicine: : Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the acetyl and tert-butyl carbamate groups modulate its pharmacokinetic properties. The compound's stereochemistry is crucial for its selective binding and activity, influencing the pathways it affects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
tert-butyl N-[(3R,4R)-4-(4-chlorophenyl)piperidin-3-yl]carbamate: : Differing by the substitution of fluorine with chlorine.
tert-butyl N-[(3R,4R)-1-acetyl-4-phenylpiperidin-3-yl]carbamate: : Lacking the halogen substitution on the phenyl ring.
tert-butyl N-[(3R,4R)-1-acetyl-4-(4-trifluoromethylphenyl)piperidin-3-yl]carbamate: : Featuring a trifluoromethyl group instead of a single fluorine atom.
The uniqueness of the this compound lies in its specific substitution pattern and stereochemistry, which confer distinct properties and applications in scientific research.
This compound exemplifies the fascinating interplay between molecular structure and functional applications, making it a valuable subject of study across various scientific disciplines.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-12(22)21-10-9-15(13-5-7-14(19)8-6-13)16(11-21)20-17(23)24-18(2,3)4/h5-8,15-16H,9-11H2,1-4H3,(H,20,23)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELRQYHGBGWTRE-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C(C1)NC(=O)OC(C)(C)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H]([C@H](C1)NC(=O)OC(C)(C)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
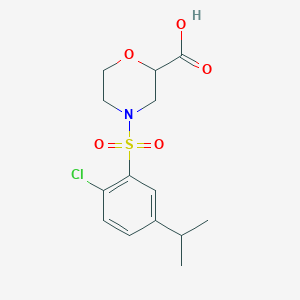
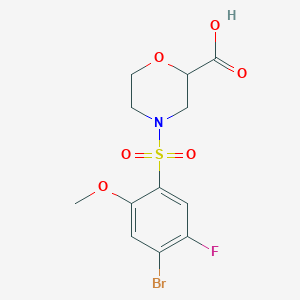
![4-[3-Fluoro-4-(oxolan-3-ylmethoxy)phenyl]sulfonylmorpholine-2-carboxylic acid](/img/structure/B6975883.png)
![[(2S,3S)-3-amino-2-(2-methoxyphenyl)piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B6975884.png)
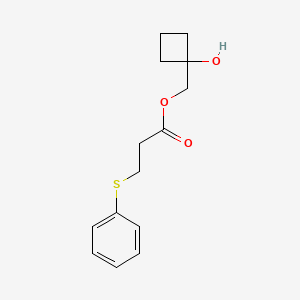
![2-(1,4-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide](/img/structure/B6975896.png)
![2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B6975901.png)
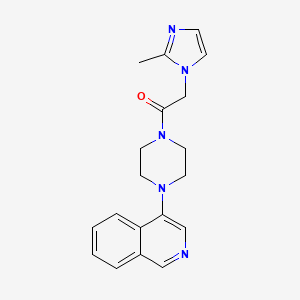
![2-[Benzyl(methyl)amino]ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6975926.png)
![tert-butyl (2R)-2-[(4,4-dimethyl-2-oxooxolan-3-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6975929.png)
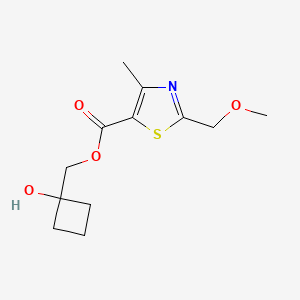
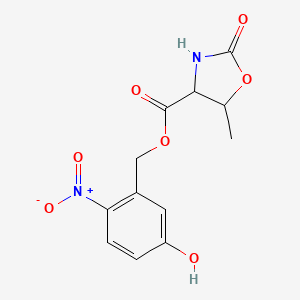
![tert-butyl N-[(3S,4S)-1-(2-cyanoacetyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B6975955.png)
![tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate](/img/structure/B6975963.png)
